molecular formula C8H8N4S B5882905 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B5882905
M. Wt: 192.24 g/mol
InChI Key: SEUQKVNAVOJNKZ-UHFFFAOYSA-N
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Description

2,6-Diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound with a thiopyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of dicyano compounds with thiourea derivatives. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the thiopyran ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups or the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

2,6-Diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with biological molecules, potentially disrupting their normal function. The exact pathways and molecular targets are still under investigation, but its reactivity suggests it could interfere with enzyme activity or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile
  • 2,6-Diamino-4-(4-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
  • 2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile

Uniqueness

2,6-Diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile is unique due to its methyl group at the 4-position, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,6-diamino-4-methyl-4H-thiopyran-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-4-5(2-9)7(11)13-8(12)6(4)3-10/h4H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUQKVNAVOJNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(SC(=C1C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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